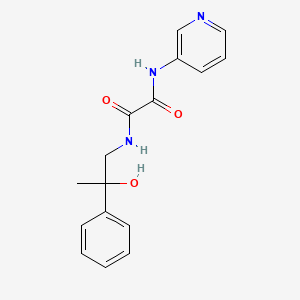

N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide, also known as HPPPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthetic Approaches and Structural Insights

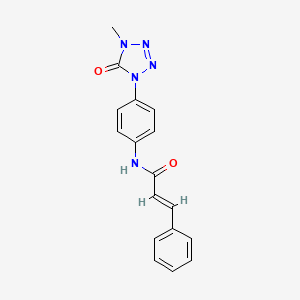

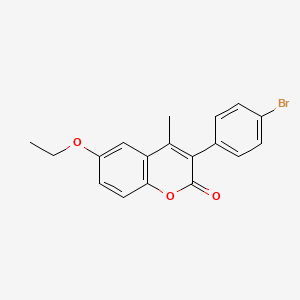

The synthesis of 4-hydroxy-2-quinolones involves various methods, including heteroannelation reactions. Researchers have explored these synthetic pathways to access related heterocycles with unique properties. The compound’s tautomeric forms (Fig. 1) play a crucial role in its reactivity and biological activity .

a. Anti-Inflammatory Properties: Prostanoids, derived from arachidonic acid, play a key role in inflammation. Modulating prostanoid synthesis is essential for managing inflammatory processes. Compounds like 4-hydroxy-2-quinolones may interfere with prostanoid production, potentially offering anti-inflammatory effects .

b. Antimicrobial Activity: Quinolones, including 4-hydroxy-2-quinolones, have been investigated for their antimicrobial properties. These compounds may inhibit bacterial DNA gyrase and topoisomerase IV, leading to bactericidal effects. Further exploration of their antibacterial potential is warranted .

c. Antioxidant Effects: Some 4-hydroxy-2-quinolones exhibit antioxidant activity by scavenging free radicals. These properties are relevant in oxidative stress-related conditions and may contribute to cellular protection .

d. Metal Chelation: The hydroxyl group in 4-hydroxy-2-quinolones allows for metal chelation. These compounds can form stable complexes with metal ions, potentially influencing metal-dependent biological processes .

e. Cancer Research: While research is ongoing, 4-hydroxy-2-quinolones have shown promise in cancer studies. Their ability to interact with metal ions and modulate oxidative stress pathways may impact cancer cell growth and survival .

f. Neuroprotection: Compounds with antioxidant properties, such as 4-hydroxy-2-quinolones, are explored for their potential neuroprotective effects. These may be relevant in neurodegenerative diseases .

Conclusion

Propiedades

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-16(22,12-6-3-2-4-7-12)11-18-14(20)15(21)19-13-8-5-9-17-10-13/h2-10,22H,11H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMQQQHXYYORLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one](/img/structure/B3018712.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3018717.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)

![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3018726.png)

![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B3018727.png)

![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)